molecular formula C17H17N5O2 B7548469 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole

5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole

Cat. No. B7548469
M. Wt: 323.35 g/mol
InChI Key: RMHPXLSAUITINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells, and it has been suggested that this is due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple methods. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations associated with the use of this compound. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for research on 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole. One area of interest is the development of analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infection. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its effects on complex biological systems.

Synthesis Methods

The synthesis of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole can be achieved through a variety of methods, including the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxaldehyde, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxylic acid, followed by cyclization with phosphoryl chloride.

Scientific Research Applications

5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential as an anti-microbial agent, and it has been shown to possess activity against a wide range of bacterial and fungal pathogens.

properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-23-15-5-4-13(11-19-15)17-20-16(21-24-17)12-6-7-18-14(10-12)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPXLSAUITINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC(=NO2)C3=CC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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